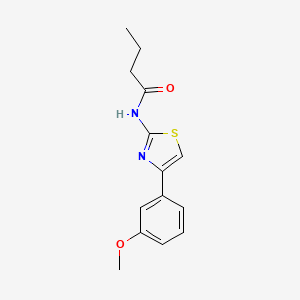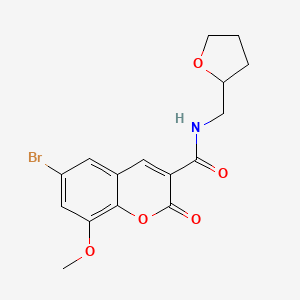
N-(4-(3-methoxyphenyl)thiazol-2-yl)butyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, the structure of similar compounds has been analyzed using 1H-NMR, 13C-NMR, and IR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For instance, the properties of similar compounds have been analyzed using spectroscopic techniques .Aplicaciones Científicas De Investigación
Antimicrobial Applications
Thiazole derivatives, including N-(4-(3-methoxyphenyl)thiazol-2-yl)butyramide, have been recognized for their antimicrobial properties. They are used in the development of new antibiotics to combat resistant strains of bacteria and other pathogens . The compound’s ability to interfere with bacterial cell wall synthesis or protein synthesis makes it a candidate for further research in this field.
Anticancer Research
Research has indicated that thiazole compounds exhibit potential anticancer activities. They can act as cytotoxic agents against various cancer cell lines, and their mechanism may involve the disruption of cell division or inducing apoptosis in cancer cells . This compound’s structural features could be optimized for better efficacy and selectivity towards cancer cells.
Neuroprotective Effects
Thiazole derivatives are studied for their neuroprotective effects, which could be beneficial in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s. The compound’s ability to modulate neurotransmitter levels or protect neural tissue from oxidative stress is of particular interest in this area of research .
Anti-Inflammatory and Analgesic Uses
The anti-inflammatory and analgesic properties of thiazole derivatives make them suitable for the development of new pain relief medications. They may work by inhibiting the synthesis of inflammatory mediators or by directly acting on pain receptors .
Antiviral and Antiretroviral Activities
Thiazole compounds have shown promise in antiviral and antiretroviral therapy. They can inhibit the replication of viruses, including HIV, making them potential candidates for inclusion in antiretroviral drug regimens .
Agricultural Chemicals
In the agricultural sector, thiazole derivatives are used to create fungicides and pesticides. Their effectiveness in controlling plant diseases and pests contributes to increased crop yield and quality .
Direcciones Futuras
The future directions for the study of “N-(4-(3-methoxyphenyl)thiazol-2-yl)butyramide” could include further investigation into its potential therapeutic properties and antibacterial activity . Additionally, more research could be conducted to determine its exact synthesis process, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties.
Mecanismo De Acción
Target of Action
Compounds with a similar thiazole structure have been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, and antitumor effects .
Mode of Action
Thiazole derivatives have been shown to interact with various biochemical targets, leading to changes in cellular processes . For instance, some thiazole derivatives have been found to inhibit acetylcholinesterase, an enzyme involved in neurotransmission .
Biochemical Pathways
For example, acetylcholinesterase inhibitors can affect cholinergic neurotransmission, impacting cognitive function .
Pharmacokinetics
A study on similar thiazole derivatives suggested that they have satisfactory drug-like characteristics and adme properties .
Result of Action
Thiazole derivatives have been associated with a variety of biological effects, including antimicrobial, antifungal, antiviral, and antitumor activities .
Propiedades
IUPAC Name |
N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-3-5-13(17)16-14-15-12(9-19-14)10-6-4-7-11(8-10)18-2/h4,6-9H,3,5H2,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPIJYBYZTAEGKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NC(=CS1)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-[cyano(2-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2917341.png)
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclohex-3-enecarboxamide](/img/structure/B2917346.png)
![N-(4-chlorophenyl)-2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B2917347.png)
![4-[ethyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B2917349.png)
![(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2917350.png)
![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)furan-2-carboxamide](/img/structure/B2917351.png)

![2-[(4-Hydrazinophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2917353.png)
![2-(4-Fluorophenyl)-1-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2917355.png)
![N-(2,4-difluorophenyl)-2-(2-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2917356.png)

![5-amino-2-(dimethylamino)-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B2917359.png)
![2,4-difluoro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2917361.png)